Methyl 3-(pyrimidin-4-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol It is characterized by the presence of a pyrimidine ring attached to a prop-2-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrimidin-4-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl esters under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrimidin-4-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrimidin-4-yl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.
2-Aminopyrimidin-4-one: A pyrimidine derivative with different functional groups.
Pyrazolo[3,4-d]pyrimidine: A heterocyclic compound with a similar pyrimidine ring structure.
Uniqueness
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate is unique due to its specific combination of a pyrimidine ring and a prop-2-ynoate moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications.
Properties
CAS No. |
1936379-38-2 |
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Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl 3-pyrimidin-4-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-4-5-9-6-10-7/h4-6H,1H3 |
InChI Key |
YSMIOFQHVDJOHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=NC=NC=C1 |
Origin of Product |
United States |
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